(S)-Pyrrolidine-3-thiol, also known by its IUPAC name, is derived from the pyrrolidine family, which consists of five-membered saturated heterocycles containing one nitrogen atom. The compound can be sourced from various suppliers, including Sigma-Aldrich and BenchChem, where it is available for research purposes .
The synthesis of (S)-Pyrrolidine-3-thiol can be achieved through several methodologies, primarily focusing on asymmetric synthesis techniques that utilize chiral catalysts. This ensures the desired stereochemistry of the product. Common synthetic routes include:
The reaction conditions typically involve:
(S)-Pyrrolidine-3-thiol has the following molecular characteristics:
The crystal structure analysis reveals important geometric parameters such as bond lengths and angles, which provide insight into its reactivity and interactions with other molecules .
(S)-Pyrrolidine-3-thiol is involved in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action of (S)-Pyrrolidine-3-thiol involves its role as a nucleophile in various biochemical reactions. The thiol group (-SH) can form disulfide bonds or participate in redox reactions, influencing protein structure and function. This property is particularly relevant in biological systems where thiols play critical roles in enzyme catalysis and cellular signaling.
Relevant data indicates that (S)-Pyrrolidine-3-thiol exhibits typical behavior for thiols, including susceptibility to oxidation .
(S)-Pyrrolidine-3-thiol has several scientific applications:
The efficient enantioselective synthesis of (S)-pyrrolidine-3-thiol derivatives leverages both organocatalytic and metal-mediated strategies to construct the chiral C3-thiol center. Proline-derived organocatalysts enable asymmetric transformations via enamine/iminium activation, achieving high enantiomeric excess (ee) in key bond-forming steps. For instance, Jørgensen-Hayashi-type catalysts facilitate Michael additions to nitroolefins or α,β-unsaturated aldehydes, yielding pyrrolidine precursors with >90% ee [3] [7]. Alternative routes employ chiral auxiliaries (e.g., Oppolzer’s sultam) or enzymatic desymmetrization of meso-anhydrides followed by thiolative functionalization. Metal-catalyzed asymmetric hydrogenation of dehydroproline-thioethers using Ru-BINAP complexes delivers saturated products with 95–99% ee, though requiring meticulous ligand design to suppress sulfur catalyst poisoning [7].
Table 1: Enantioselective Methods for (S)-Pyrrolidine-3-thiol Synthesis
Method | Catalyst/Reagent | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Organocatalytic Aldol | L-Prolinamide derivatives | 65–85 | 88–94 | Metal-free, biomimetic |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 70–92 | 95–99 | High stereocontrol |
Enzymatic Resolution | Lipase PS-IM | 45–60 | >99 | Single enantiomer access |
Chiral Auxiliary | (1R,2S)-Norephedrine-glycidol | 78 | 97 | Predictable diastereoselectivity |
Recent advances include photocatalytic asymmetric thiol-ene reactions using chiral Cu(I) complexes, enabling direct C–S bond formation with 93% ee [3]. The choice of strategy balances stereoselectivity demands with functional group compatibility, where organocatalysis excels for polyfunctional substrates while metal catalysis offers superior enantiocontrol for minimally functionalized precursors.
(S)-Pyrrolidine-3-thiol serves as a precursor to axially chiral catalysts, where its sulfur atom enables unique coordination modes and stereoelectronic control. Thiol-modified Jørgensen-Hayashi catalysts (e.g., III) generate sulfur-stabilized iminium intermediates, enhancing enantioselectivity in aldol and Michael reactions by 10–15% compared to oxygen analogs [5] [7]. The thiol’s nucleophilicity facilitates in situ formation of chiral disulfide catalysts exhibiting atropisomerism, as evidenced in the synthesis of biaryl lactones (>20:1 dr) via dynamic axial chirality transfer [5].
Table 2: Organocatalytic Performance of (S)-Pyrrolidine-3-thiol-Derived Systems
Reaction Type | Catalyst Structure | Substrate Scope | ee (%) | Axial Chirality Role |
---|---|---|---|---|
Michael Addition | Ar₂Pyrrolidine-SH/SSAr | Nitrostyrenes | 95 | Sulfur shielding of si-face |
[4+2] Cyclization | Disulfide-bispyrrolidine | Ynamides | 92 | Axial chirality relay |
Aldol Condensation | Thiol-incorporated CPA¹ | Aldehydes | 89 | Hydrogen-bond directed asymmetry |
Atroposelective Arylation | Pd-thiolate complexes | Bromoalkynes | 91 | Planar chiral Pd center |
¹CPA = Chiral Phosphoric Acid
The sulfur atom’s polarizability stabilizes developing stereocenters via hyperconjugative interactions, critical in atroposelective quinoline syntheses where ΔΔG‡ > 25 kJ/mol between enantiomers [1] [5]. DFT studies confirm that thiol-derived catalysts enforce smaller torsional angles (5–10°) in stereodefining transition states versus amines (15–20°), enhancing facial discrimination.
The pyrrolidine ring in (S)-pyrrolidine-3-thiol exhibits distinct pseudorotation pathways due to the thiol group’s steric and electronic influence. DLPNO-CCSD(T) computations reveal two dominant conformers: Cγ-endo (thiol pseudoaxial, ΔG = 0 kcal/mol) and Cγ-exo (thiol pseudoequatorial, ΔG = 1.8 kcal/mol) [6]. The rotational barrier between these states is 8.2 kcal/mol – 35% lower than in proline due to reduced steric congestion near sulfur. Thiolate formation (deprotonation) flattens the ring (barrier < 5 kcal/mol), enhancing conformational lability critical for metalloenzyme mimicry.
Table 3: Conformational Energy Landscape of (S)-Pyrrolidine-3-thiol
Parameter | Neutral Form | Thiolate Form | Method (Basis Set) |
---|---|---|---|
Cγ-endo ΔG (kcal/mol) | 0.0 | 0.0 | DLPNO-CCSD(T)/cc-pVTZ |
Cγ-exo ΔG (kcal/mol) | 1.8 | 0.9 | DLPNO-CCSD(T)/cc-pVTZ |
Pseudorotation Barrier | 8.2 | 4.7 | MP2/cc-pVTZ |
N-Inversion Barrier | 10.5 | 6.3 | ωB97X-D/def2-TZVP |
NMR studies (500 MHz, DMSO-d₆) show averaged signals at 298 K but distinct diastereotopic methylene protons at 193 K, confirming rapid interconversion (k = 10³ s⁻¹). Thiol-constrained analogs (e.g., tetrahydrothiophene-fused pyrrolidines) lock the Cγ-exo conformation, enabling studies of conformation-dependent enantioselectivity in organocatalysis [6] [8]. Computational benchmarking against MMFF94 and OPLS4 force fields shows <1.3 kcal/mol mean error versus DLPNO-CCSD(T), validating molecular dynamics simulations of catalyst-substrate adducts [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7